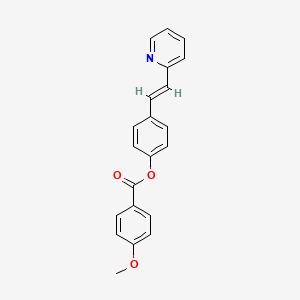

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate

Description

The compound “(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate” is a structurally intricate molecule featuring a pyridinylvinyl moiety linked to a phenyl ester group substituted with a 4-methoxybenzoate. It is synthesized via a multi-step process involving Knoevenagel condensation of pyridine derivatives with benzaldehyde precursors, followed by oxidation and esterification . Single-crystal X-ray diffraction studies of its precursors (e.g., trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde) reveal monoclinic crystal systems with space groups such as P21/c and P21, highlighting structural rigidity and planar geometry .

Properties

IUPAC Name |

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c1-24-19-13-8-17(9-14-19)21(23)25-20-11-6-16(7-12-20)5-10-18-4-2-3-15-22-18/h2-15H,1H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYNUULRNUYND-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the Heck reaction, where a vinylpyridine is coupled with a halogenated phenyl methoxybenzoate under palladium catalysis. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the vinyl group to an ethyl group.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where reagents like bromine or nitric acid can introduce substituents at specific positions on the ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects. Key applications include:

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate may interact with specific molecular targets involved in cancer progression, potentially leading to the development of new anticancer agents.

- Antimicrobial Properties : The structural features of this compound suggest it may possess antimicrobial activity, making it a candidate for further research in combating resistant bacterial strains.

Materials Science

In materials science, (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate can be utilized in the development of advanced materials:

- Organic Electronics : The compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties may enhance the performance and efficiency of these devices.

- Polymer Matrices : It can be used as an additive in polymer matrices to improve their electrical conductivity and mechanical strength, which is critical for various industrial applications.

Organic Synthesis

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate serves as an important building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can be used as an intermediate for synthesizing more complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals.

Case Studies

Recent studies have highlighted the potential applications of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for further drug development.

- Material Development : Research involving OLEDs showed that incorporating this compound improved light emission efficiency by optimizing charge transport properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity, while the vinyl and methoxybenzoate groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing synthetic routes, substituent effects, and physicochemical properties.

Structural Analogues with Pyridine and Benzene Backbones

Key Structural and Functional Differences

Substituent Effects :

- The target compound’s vinylpyridinyl group confers π-conjugation, relevant for fluorescence or charge-transfer applications. In contrast, hydrazone in introduces redox-active sites, while dichlorobenzoate in enhances lipophilicity.

- 4-Methoxybenzoate vs. ethoxybenzoate : Methoxy groups generally increase electron density on aromatic rings compared to ethoxy, affecting reactivity in electrophilic substitutions .

Synthetic Complexity :

- The target compound requires multi-step synthesis (condensation + oxidation + esterification), whereas Ethyl 4-(pyridin-2-ylmethoxy)benzoate is synthesized in a single-step substitution .

- Hydrazone-containing analogues (e.g., ) demand precise stoichiometry for hydrazine coupling, increasing purification challenges.

- Crystallographic Data: Precursors to the target compound (e.g., trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde) crystallize in monoclinic systems (P21/c, Z = 4), with unit cell parameters distinct from allyl-substituted analogues (e.g., : P21, Z = 2). This suggests divergent packing efficiencies and melting points .

Biological Activity

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate is a synthetic organic compound notable for its diverse biological activities. With the molecular formula and a molecular weight of 331.4 g/mol, it features a vinyl group attached to a phenyl ring, which is further substituted with a pyridine moiety and a methoxybenzoate group. This unique structure contributes to its potential applications in medicinal chemistry, materials science, and organic synthesis.

The biological activity of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate is primarily attributed to its interaction with various molecular targets and pathways. Compounds with similar structures have demonstrated:

- Antioxidant Activity: The presence of the methoxy group enhances the compound's potential to scavenge free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects: Research indicates that related compounds can inhibit nitric oxide production in inflammatory models, suggesting that this compound may exhibit similar anti-inflammatory properties.

- Anticancer Potential: The structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate:

- Antimicrobial Activity: In vitro tests have shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.

- Cytotoxicity: Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity towards certain cancer cell lines, warranting further exploration into its anticancer mechanisms.

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the pyridine and vinyl groups can significantly influence biological activity.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-4-(2-(pyridin-4-yl)vinyl)phenol | Pyridine at position 4 | Antimicrobial, antitumor |

| (E)-4-(biphenyl-2-yl)vinyl benzoate | Biphenyl instead of pyridine | Anticancer properties |

| 4-methoxybenzoyl chloride | Lacks vinyl group | Used in acylation reactions |

| 4-pyridinemethylphenol | Pyridine substituted on phenol | Antioxidant activity |

The unique combination of vinyl and pyridine functionalities in (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate enhances its potential reactivity and biological activity compared to similar compounds .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of related compounds, (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate was tested for its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated significant inhibition comparable to established anti-inflammatory agents.

Case Study 2: Anticancer Efficacy

A recent investigation into the cytotoxic effects against breast cancer cell lines revealed that (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate exhibited selective cytotoxicity towards MCF-7 cells. This study utilized MTT assays to quantify cell viability post-treatment, indicating potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Heck coupling or Wittig reactions. For example, a pyridinyl-vinyl intermediate can be coupled with 4-methoxybenzoyl chloride under palladium catalysis. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol% Pd). Purification via column chromatography with gradients of ethyl acetate/hexane ensures high yields (50–75%) . Microwave-assisted synthesis may reduce reaction times .

Q. How should researchers characterize the structural integrity and purity of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies ester (C=O, ~1720 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the (E)-configured vinyl group?

- Methodological Answer : NOESY NMR is essential to distinguish E/Z isomers. For the E configuration, absence of nuclear Overhauser effects between pyridinyl protons and the methoxybenzoyl group confirms trans geometry. UV-Vis spectroscopy (λmax ~300–350 nm) and coupling constants (J = 12–16 Hz for trans vinyl protons in ¹H NMR) provide additional validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) determines bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyridinyl and benzoyl rings can reveal conjugation extent. Twinning or disorder in crystals may require data integration with SHELXD . Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. What strategies are effective in analyzing potential π-π interactions between the pyridinyl and methoxybenzoyl groups?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) models stacking distances (3.5–4.0 Å). Experimental validation uses fluorescence quenching assays : reduced emission intensity upon π-π stacking. Solid-state NMR or Raman spectroscopy can detect electronic delocalization in crystalline phases .

Q. How can computational methods predict the electronic properties of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), polarizability, and dipole moments. Solvent effects are modeled using the polarizable continuum model (PCM). TD-DFT predicts UV-Vis spectra for comparison with experimental data .

Q. What approaches reconcile discrepancies between experimental and computational data on the compound's reactivity?

- Methodological Answer : If DFT-predicted reaction barriers conflict with kinetic studies (e.g., hydrolysis rates), re-optimize computational parameters (e.g., solvent models or basis sets). Validate with isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Statistical error analysis (e.g., χ² tests) identifies systematic biases in computational models .

Q. How to design assays to study the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity (KD). For enzyme inhibition, conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Cellular uptake can be tracked via fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy .

Q. What are the best practices for validating synthetic yields and reproducibility?

- Methodological Answer : Implement design of experiments (DoE) to assess variables (catalyst, solvent, temperature). Replicate reactions (n ≥ 3) with independent batches. Use control experiments (e.g., omitting catalyst) to confirm pathway specificity. Report yields with standard deviations and outliers identified via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.